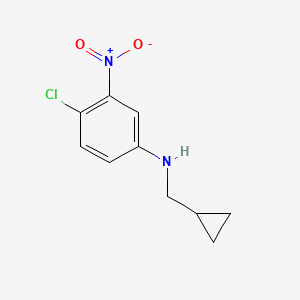

4-chloro-N-(cyclopropylmethyl)-3-nitroaniline

Description

4-Chloro-N-(cyclopropylmethyl)-3-nitroaniline is a substituted aniline derivative featuring:

- A chloro group at the para position (C4) of the benzene ring.

- A nitro group at the meta position (C3).

- A cyclopropylmethyl group attached to the aniline nitrogen.

Propriétés

IUPAC Name |

4-chloro-N-(cyclopropylmethyl)-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c11-9-4-3-8(5-10(9)13(14)15)12-6-7-1-2-7/h3-5,7,12H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKHSYBHJMONUHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

It’s worth noting that many compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Compounds with similar structures have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

It’s worth noting that many compounds with similar structures, such as indole derivatives, have been found to affect a wide range of biochemical pathways .

Analyse Biochimique

Biochemical Properties

4-chloro-N-(cyclopropylmethyl)-3-nitroaniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the hydroxylation of the compound The interaction with cytochrome P450 involves a hydrogen atom transfer process, leading to the hydroxylation of the cyclopropyl group

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported that derivatives of similar compounds can induce apoptosis in cancer cells by activating caspases and increasing the early apoptotic population of cells. The impact on gene expression and cellular metabolism may vary depending on the cell type and the concentration of the compound used in experiments.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules and enzymes. The compound exerts its effects at the molecular level through binding interactions with cytochrome P450 enzymes, leading to enzyme-mediated hydroxylation. This process involves the transfer of a hydrogen atom and the subsequent formation of hydroxylated metabolites. Additionally, the compound may inhibit or activate other enzymes, resulting in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impact on cellular function. Studies have shown that the compound undergoes metabolic degradation, leading to the formation of various metabolites. The stability of the compound in vitro and in vivo can influence its long-term effects on cellular processes, including potential cytotoxicity and alterations in cellular signaling pathways.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies on similar compounds have demonstrated threshold effects, where specific concentrations are required to achieve desired biological outcomes. Toxicity at high doses may manifest as cellular damage, disruption of metabolic pathways, and adverse physiological responses.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes such as cytochrome P450. The compound undergoes hydroxylation, leading to the formation of hydroxylated metabolites These metabolic transformations can affect the compound’s activity and its impact on cellular processes

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound may be transported across cellular membranes through specific transporters, affecting its localization and accumulation within different cellular compartments. The distribution within tissues can impact the compound’s bioavailability and its overall biological effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization within subcellular structures can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.

Activité Biologique

4-Chloro-N-(cyclopropylmethyl)-3-nitroaniline is an organic compound characterized by a chloro group, a nitro group, and a cyclopropylmethyl substituent attached to an aniline backbone. Its molecular formula is CHClNO, and it has a molecular weight of approximately 265.7 g/mol. This compound has garnered interest in the pharmaceutical field due to its potential biological activities, particularly in cancer research and enzyme inhibition.

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The presence of the chloro and nitro groups enhances its reactivity, while the cyclopropylmethyl group may influence its binding affinity to certain enzymes or receptors.

- Enzyme Inhibition : Research indicates that compounds similar to this compound can act as inhibitors for critical enzymes such as monoamine oxidase (MAO) and cytochrome P450 (cP-450). These enzymes are involved in drug metabolism and the breakdown of neurotransmitters, making them significant targets for pharmacological intervention.

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit selective cytotoxic effects against cancer cell lines, such as HeLa cells, while showing reduced toxicity towards non-tumor cell lines like HaCaT cells. This selectivity suggests potential applications in targeted cancer therapies.

Table 1: Biological Activity Summary

Pharmacological Applications

The unique structure of this compound positions it as a promising candidate for various pharmacological applications:

- Cancer Therapy : Its ability to selectively target cancer cells while minimizing harm to normal cells makes it a candidate for further development in oncological treatments.

- Neuropharmacology : As an MAO inhibitor, it may have implications in treating mood disorders and neurodegenerative diseases by modulating neurotransmitter levels.

Safety and Toxicology

Preliminary studies indicate that this compound exhibits low toxicity profiles in vivo, with no observed adverse effects at therapeutic doses in animal models. Further toxicological assessments are necessary to establish safety margins for human applications .

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Anticancer Activity

Research has indicated that derivatives of 4-chloro-N-(cyclopropylmethyl)-3-nitroaniline exhibit promising anticancer properties. For instance, related compounds have been synthesized and evaluated for their cytotoxic effects against cancer cell lines such as HeLa. These studies demonstrated that certain derivatives selectively target cancer cells while showing reduced toxicity towards non-tumor cells like HaCaT. This selectivity is crucial in developing safer cancer therapies.

2. Enzyme Modulation

The compound has been explored for its interaction with various biological targets, particularly enzymes like monoamine oxidase (MAO) and cytochrome P-450 (cP-450). It serves as a probe to study the mechanisms of these enzymes, which are vital for drug metabolism and the biochemical pathways of neurotransmitters. Understanding these interactions can lead to the development of drugs that modulate enzyme activity, potentially treating disorders related to neurotransmitter imbalances.

Chemical Synthesis and Mechanisms

Synthesis Methods

The synthesis of this compound involves several chemical reactions. Notably, it can be produced through nucleophilic substitution reactions where the cyclopropylmethyl group is introduced into the aniline structure. The presence of both chloro and nitro groups enhances the reactivity of the compound, making it suitable for various synthetic pathways.

Mechanistic Studies

Studies have shown that the compound can participate in hydrogen atom transfer reactions when interacting with other organic substrates. This property is significant for understanding its reactivity in biological systems and its potential as a therapeutic agent.

Case Studies and Research Findings

Several studies have investigated the potential applications of this compound in drug design:

- Study on Anticancer Properties : A series of derivatives were synthesized to evaluate their cytotoxicity against various cancer cell lines. The most effective compounds showed selective toxicity towards cancer cells while sparing normal cells, indicating their potential as targeted cancer therapies.

- Enzyme Interaction Studies : Research focused on how this compound interacts with MAO and cP-450 enzymes, providing insights into its role as a biochemical probe. These studies help elucidate the mechanisms behind drug metabolism and could inform future drug development strategies.

Comparaison Avec Des Composés Similaires

Structural Features and Substituent Effects

*Estimated based on analogs.

Key Observations :

- The nitro group enhances electrophilic substitution resistance but increases toxicity compared to non-nitro analogs like 4-chloro-N-(cyclopropylmethyl)aniline .

Key Observations :

Key Observations :

Méthodes De Préparation

Chlorination of p-Nitroaniline to Obtain 4-Chloro-3-nitroaniline Intermediate

A key step in the synthesis is the selective chlorination of p-nitroaniline to introduce the chloro substituent ortho to the amino group and para to the nitro group. This is typically performed in an acidic medium under controlled low temperatures to ensure regioselectivity and high yield.

- Starting material: p-Nitroaniline

- Chlorinating agent: Chlorine gas or equivalent chlorine source

- Medium: Diluted hydrochloric acid (8–11% by mass)

- Temperature: Maintained between -10°C and 0°C

- Chlorine feed rate: Controlled at approximately 0.35–0.5 m³/h

- Reaction time: Until chlorination endpoint is reached, followed by 1–1.5 hours of insulation at -20 to 10°C

- The reaction mixture is stirred under these conditions until the desired chlorination is complete.

- After reaction completion, filtration and washing with water at 0–10°C yield the ortho-chloro-para-nitroaniline intermediate.

- The filtrate can be recycled for subsequent batches, improving material efficiency and reducing waste.

- Molar yield exceeds 98%

- Product purity greater than 95%

This method is advantageous due to its simplicity, low cost, and minimal wastewater discharge, making it suitable for industrial-scale synthesis.

N-Alkylation with Cyclopropylmethyl Bromide

The next critical step involves the alkylation of the amino group of 4-chloro-3-nitroaniline with cyclopropylmethyl bromide to yield the target compound.

- Base: Potassium carbonate (K2CO3) or similar mild base

- Solvent: Cyclopentyl methyl ether or other suitable ether solvents

- Temperature: Reflux conditions around 110–115°C

- Reaction time: Approximately 12 hours

- Molar ratios: Slight excess of cyclopropylmethyl bromide to ensure complete alkylation

This nucleophilic substitution reaction proceeds via the displacement of bromide by the aniline nitrogen, forming the N-(cyclopropylmethyl) derivative.

Purification

After completion of the alkylation reaction, purification is typically performed using column chromatography on silica gel to isolate 4-chloro-N-(cyclopropylmethyl)-3-nitroaniline in high purity.

Summary of Preparation Steps

| Step | Reaction Type | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Selective chlorination | p-Nitroaniline, Cl2, 8–11% HCl, -10 to 0°C | Formation of 4-chloro-3-nitroaniline, >98% yield |

| 2 | N-Alkylation | 4-chloro-3-nitroaniline, cyclopropylmethyl bromide, K2CO3, reflux in ether solvent | Formation of this compound |

| 3 | Purification | Silica gel column chromatography | Isolation of pure target compound |

Research Findings and Considerations

- The chlorination step benefits from low temperature and controlled chlorine feed to maximize regioselectivity and yield while minimizing byproducts.

- Recycling of filtrates from the chlorination step reduces waste and improves cost efficiency.

- The alkylation step using cyclopropylmethyl bromide under reflux with potassium carbonate is a well-established method for N-alkylation of anilines, providing good yields and selectivity.

- Purification by chromatography ensures removal of unreacted starting materials and side products, critical for pharmaceutical-grade compound preparation.

- Industrial scale synthesis may employ continuous flow reactors and optimized conditions to enhance sustainability and throughput.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-chloro-N-(cyclopropylmethyl)-3-nitroaniline and its structural analogs?

- Methodological Answer : Derivatives of nitroaniline can be synthesized via nucleophilic substitution or coupling reactions. For example, nitroaniline derivatives are often prepared by reacting nitro-substituted aryl halides with amines under reflux in polar aprotic solvents (e.g., DMF or acetonitrile). details a protocol for synthesizing nitroaniline derivatives (e.g., 4-isocyano-2-nitro-N,N-dipropylaniline) at 0.5 mmol scale, using Pd catalysts and optimized reaction times (24–48 hours). Characterization via melting point, / NMR, and HRMS is critical for confirming purity and structure .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Key safety measures include:

- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and EN 166-compliant goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhaling dust or vapors, as the compound may cause respiratory irritation (H335) .

- Storage : Keep in a dry, cool environment (<28°C) away from incompatible materials (e.g., strong oxidizers) .

- Spill Management : Collect spills using non-sparking tools and dispose via certified waste handlers .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR identifies proton environments (e.g., cyclopropane methylene protons at δ 0.5–1.5 ppm), while NMR confirms aromatic and nitro group carbons .

- HRMS : Validates molecular weight (e.g., [M+H] for CHClNO) and isotopic patterns .

- IR Spectroscopy : Detects nitro (1520–1350 cm) and amine (3300–3500 cm) functional groups .

Advanced Research Questions

Q. How can density-functional theory (DFT) optimize the electronic structure analysis of this compound?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy in predicting thermochemical properties (e.g., bond dissociation energies, electron affinity). demonstrates that including exact exchange reduces errors in atomization energies (<2.4 kcal/mol). For this compound, DFT can model steric effects of the cyclopropane moiety and electron-withdrawing nitro groups to predict reactivity in electrophilic substitution .

Q. How can researchers resolve discrepancies in NMR data for nitroaniline derivatives during structural elucidation?

- Methodological Answer : Contradictions in splitting patterns or chemical shifts often arise from dynamic processes (e.g., rotational isomerism). Techniques include:

- Variable-Temperature NMR : Identifies conformational changes by observing signal coalescence at elevated temperatures .

- 2D NMR (COSY, NOESY) : Correlates coupled protons and spatial proximity to confirm substituent positions .

- Isotopic Labeling : Deuterated analogs (e.g., 3-nitroaniline-d) simplify spectra by reducing splitting .

Q. What mechanistic insights explain the reactivity of the cyclopropane group in this compound under acidic or oxidative conditions?

- Methodological Answer : The cyclopropane ring’s strain (∼27 kcal/mol) drives ring-opening reactions. Under acidic conditions, protonation at the methylene bridge induces cleavage to form allylic intermediates. Oxidative environments (e.g., KMnO) may convert the cyclopropane to carbonyl derivatives. Computational studies (e.g., frontier orbital analysis) can predict regioselectivity in these reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.